3,5-Dichloropyridine-2-sulfonyl fluoride

Description

Contextualization of Sulfonyl Fluorides as Key Functional Groups in Synthetic Chemistry

Sulfonyl fluorides have emerged as a pivotal class of functional groups in the landscape of modern synthetic chemistry, prized for their unique balance of stability and latent reactivity. nih.gov Unlike their more reactive sulfonyl chloride counterparts, which are often susceptible to hydrolysis, sulfonyl fluorides exhibit remarkable stability in aqueous environments and are resistant to reduction. mdpi.comenamine.net This robustness allows for their incorporation into complex molecular architectures and their use in a wide range of reaction conditions. enamine.netresearchgate.net

The resurgence of interest in sulfonyl fluorides was significantly propelled by the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless and colleagues. nih.gov SuFEx has been heralded as a next-generation "click chemistry" reaction, providing a reliable and high-yield method for connecting molecular building blocks. nih.gov This reaction involves the activation of the highly stable S(VI)-F bond, enabling it to react with a diverse array of nucleophiles—including silyl (B83357) ethers, alcohols, and amines—to form stable sulfonate, sulfate, and sulfonamide linkages. ccspublishing.org.cn The metal-free conditions of most SuFEx reactions further enhance their appeal, particularly for applications in biological systems. nih.govccspublishing.org.cn

Beyond their role in SuFEx, sulfonyl fluorides are versatile intermediates for synthesizing a variety of sulfur-containing compounds. ccspublishing.org.cn They have also found application as covalent probes and inhibitors in chemical biology and drug discovery, capable of modifying specific amino acid residues like serine, threonine, tyrosine, and lysine (B10760008) in proteins. enamine.netccspublishing.org.cn This combination of stability, controlled reactivity, and broad applicability has solidified the sulfonyl fluoride moiety as a cornerstone functional group for chemists across disciplines, from materials science to medicinal chemistry. ccspublishing.org.cnsioc-journal.cn

Evolution of Pyridine (B92270) Sulfonyl Fluorides in Modern Organic Synthesis

Within the broader class of sulfonyl fluorides, pyridine sulfonyl fluorides have carved out a significant niche in modern organic synthesis. The incorporation of the pyridine ring, a common motif in pharmaceuticals and functional materials, introduces unique electronic properties and provides a handle for further functionalization. The synthesis of heteroaromatic sulfonyl fluorides, including those of pyridine, can be achieved from various precursors such as thiols, sulfonamides, or sulfonic acids, utilizing reagents that mediate a chloride-fluoride exchange or direct fluorination. mdpi.com

A notable example of their utility is the commercial reagent PyFluor (Pyridine-2-sulfonyl fluoride), which serves as a superior deoxyfluorinating agent for alcohols. It offers greater stability and selectivity compared to traditional reagents like DAST, often resulting in higher yields and cleaner reactions.

Furthermore, the C-S bond of pyridine sulfonyl fluorides, once considered relatively inert, has been shown to participate in transition-metal-catalyzed cross-coupling reactions. For instance, Pyridine-2-sulfonyl fluoride can undergo Suzuki-Miyaura cross-coupling with boronic acids, providing a novel route to synthesize 2-arylpyridines, which are valuable structures in drug discovery. This reactivity expands the utility of pyridine sulfonyl fluorides beyond their role as electrophiles in SuFEx-type reactions, positioning them as versatile linchpins in molecular construction. The development of synthetic methods that tolerate the sulfonyl fluoride group while enabling transformations elsewhere on the pyridine ring underscores their evolution into sophisticated and multifunctional building blocks. researchgate.net

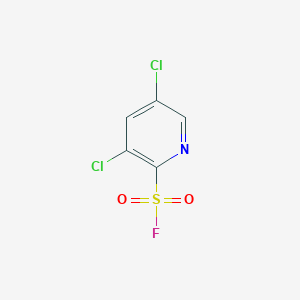

Scope and Significance of 3,5-Dichloropyridine-2-sulfonyl Fluoride within Fluorine Chemistry

The compound this compound is a specific example of a multifunctional building block within the domain of fluorine and heterocyclic chemistry. While detailed research publications focusing exclusively on this compound are limited, its chemical structure suggests significant potential based on the established reactivity of its constituent functional groups.

The molecule integrates three key reactive centers: a sulfonyl fluoride group at the 2-position and two chlorine atoms at the 3- and 5-positions of the pyridine ring. The sulfonyl fluoride moiety serves as a classic SuFEx handle, enabling reactions with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur(VI) linkages. This positions the compound as a valuable connector piece for building more complex molecules, in line with the principles of click chemistry. nih.gov

Simultaneously, the chloro-substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) or can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The strategic placement of these groups allows for sequential and site-selective modifications. For instance, the sulfonyl fluoride could first be reacted under SuFEx conditions, followed by the selective coupling at one or both of the chlorine positions. This orthogonal reactivity makes this compound a potentially powerful tool for constructing complex, highly substituted pyridine derivatives, which are prevalent scaffolds in agrochemicals and pharmaceuticals. nih.gov Its significance lies in its capacity to act as a versatile synthetic platform, offering multiple, distinct reaction pathways for the elaboration of molecular diversity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂FNO₂S | uni.lu |

| InChI | InChI=1S/C5H2Cl2FNO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H | uni.lu |

| InChIKey | OJBWJLXXWMCQGA-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=C(C=NC(=C1Cl)S(=O)(=O)F)Cl | uni.lu |

| Monoisotopic Mass | 228.91673 Da | uni.lu |

| Predicted XlogP | 2.2 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBWJLXXWMCQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloropyridine 2 Sulfonyl Fluoride

Classical and Contemporary Approaches to Sulfonyl Fluoride (B91410) Synthesis

The synthesis of sulfonyl fluorides is a cornerstone of modern medicinal and materials chemistry, owing to their unique reactivity and stability. A number of strategic approaches have been developed to access this important functional group.

Conversion from Sulfonamides: Strategic Routes and Catalyst Systems

The conversion of sulfonamides to sulfonyl fluorides represents a direct and increasingly popular method. Recent advancements have focused on the development of mild and selective catalyst systems to facilitate this transformation. One notable method involves the activation of primary sulfonamides with a pyrylium (B1242799) salt (Pyry-BF4) and a chloride source like magnesium chloride, followed by an in-situ fluoride exchange with potassium fluoride. prepchem.com This approach is valued for its mild reaction conditions and broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules.

| Starting Sulfonamide | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzenesulfonamide | Pyry-BF₄, MgCl₂, KF, MeCN, 60 °C | Benzenesulfonyl fluoride | 85 | prepchem.com |

| 4-Toluenesulfonamide | Pyry-BF₄, MgCl₂, KF, MeCN, 60 °C | 4-Toluenesulfonyl fluoride | 92 | prepchem.com |

| 4-Methoxybenzenesulfonamide | Pyry-BF₄, MgCl₂, KF, MeCN, 60 °C | 4-Methoxybenzenesulfonyl fluoride | 88 | prepchem.com |

Direct Synthesis from Thiols and Disulfides: Electrochemical and Reagent-Based Methods

The direct conversion of thiols and disulfides to sulfonyl fluorides offers an attractive route due to the wide availability of the starting materials. Both electrochemical and reagent-based methods have been successfully employed.

Electrochemical methods provide a green and mild approach, avoiding the need for harsh oxidants. google.com In a typical setup, a thiol or disulfide is electrolyzed in the presence of a fluoride source, such as potassium fluoride, often in a biphasic solvent system. google.combiosynth.com This method is characterized by its broad substrate scope, encompassing alkyl, benzyl, aryl, and heteroaryl thiols and disulfides. google.combiosynth.comgoogle.com

Reagent-based methods often utilize a combination of an oxidant and a fluoride source. For instance, the oxidation of heteroaromatic thiols with aqueous sodium hypochlorite (B82951) to form an intermediate sulfonyl chloride, followed by a chloride-fluoride exchange with potassium bifluoride (KHF₂), provides an efficient route to heteroaromatic sulfonyl fluorides.

| Starting Material | Method | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophenol | Electrochemical | KF, Pyridine (B92270), MeCN/HCl(aq), Graphite anode, Stainless steel cathode | Benzenesulfonyl fluoride | 74 | google.com |

| 4-Methylthiophenol | Electrochemical | KF, Pyridine, MeCN/HCl(aq), Graphite anode, Stainless steel cathode | 4-Methylbenzenesulfonyl fluoride | 81 | google.com |

| Diphenyl disulfide | Electrochemical | KF, Pyridine, MeCN/HCl(aq), Graphite anode, Stainless steel cathode | Benzenesulfonyl fluoride | 96 | biosynth.com |

| 2-Mercaptopyridine | Reagent-based | 1. NaOCl(aq); 2. KHF₂ | Pyridine-2-sulfonyl fluoride | Good | prepchem.com |

Transformation of Sulfonic Acids and Their Derivatives

Sulfonic acids and their salts are stable and readily available starting materials for the synthesis of sulfonyl fluorides. organic-chemistry.org A common strategy involves a two-step, one-pot procedure where the sulfonic acid is first converted to the corresponding sulfonyl chloride, which then undergoes a halogen exchange reaction to yield the sulfonyl fluoride. organic-chemistry.org Reagents such as cyanuric chloride or trichloroacetonitrile (B146778) can be used for the in-situ formation of the sulfonyl chloride. organic-chemistry.orgjustia.com More direct, single-step deoxyfluorination methods have also been developed using reagents like Xtalfluor-E®, which serves as both an activator and a fluoride source. justia.comepo.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium benzenesulfonate | Cyanuric chloride, KHF₂, TBAB (cat.), MeCN, 60 °C | Benzenesulfonyl fluoride | 85 | chemicalbook.com |

| p-Toluenesulfonic acid | Xtalfluor-E®, MeCN, rt | p-Toluenesulfonyl fluoride | 92 | justia.com |

| Sodium 4-chlorobenzenesulfonate | Thionyl fluoride, DMF, MeCN | 4-Chlorobenzenesulfonyl fluoride | 95 | google.com |

Utilization of Sulfuryl Fluoride (SO₂F₂) as a Fluorine Source

Sulfuryl fluoride (SO₂F₂) has emerged as a valuable and versatile reagent for the direct introduction of the -SO₂F group. It can react with a variety of nucleophiles, including Grignard reagents and arynes, to form sulfonyl fluorides. The reaction of aryl, heteroaryl, or alkyl Grignard reagents with SO₂F₂ in a suitable solvent like THF provides a direct route to the corresponding sulfonyl fluorides. google.com Additionally, a multicomponent reaction involving in-situ generated arynes, secondary amines, and SO₂F₂ allows for the synthesis of 2-amino-substituted arylsulfonyl fluorides. chemicalbook.com

| Starting Material/Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | SO₂F₂, THF, rt | Benzenesulfonyl fluoride | Good | google.com |

| (Trimethylsilyl)phenyl trifluoromethanesulfonate, Morpholine | SO₂F₂, CsF, MeCN, 80 °C | 2-Morpholinobenzenesulfonyl fluoride | 85 | chemicalbook.com |

| 4-Methoxyphenylmagnesium bromide | SO₂F₂, THF, rt | 4-Methoxybenzenesulfonyl fluoride | 78 | google.com |

Radical-Based Approaches for Sulfonyl Fluoride Formation

Radical-based methods offer a powerful and often complementary approach to the synthesis of sulfonyl fluorides. nih.gov These methods typically involve the generation of a sulfonyl radical, which then captures a fluorine atom to form the S-F bond. google.com For instance, the reaction of sulfonyl hydrazides with an electrophilic fluorine source like Selectfluor® can generate sulfonyl radicals, leading to the formation of sulfonyl fluorides under mild, metal-free conditions. google.com Another approach involves the visible-light-mediated fluorosulfonylation of thianthrenium salts, utilizing DABSO as a sulfur dioxide surrogate and KHF₂ as the fluoride source. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzenesulfonyl hydrazide | Selectfluor®, H₂O, rt | Benzenesulfonyl fluoride | Good | google.com |

| 4-Tolylthianthrenium triflate | DABSO, KHF₂, Ir(ppy)₃, blue LED, MeCN | 4-Toluenesulfonyl fluoride | 75 | chemicalbook.com |

| Phenylacetylene | FSO₂Cl, photoredox catalyst | β-Chloro-β-phenylvinylsulfonyl fluoride | Good | cbijournal.com |

Targeted Synthesis of 3,5-Dichloropyridine-2-sulfonyl Fluoride Precursors

The synthesis of this compound necessitates the preparation of a suitably functionalized 3,5-dichloropyridine (B137275) precursor at the 2-position. Key precursors include 2-amino-3,5-dichloropyridine (B145740) and 2,3,5-trichloropyridine.

Synthesis of 2-Amino-3,5-dichloropyridine:

This precursor can be synthesized from readily available starting materials such as 2-aminopyridine (B139424) or 2-amino-5-chloropyridine.

From 2-Aminopyridine: A common method involves the direct chlorination of 2-aminopyridine. However, controlling the selectivity to obtain the desired 3,5-dichloro derivative can be challenging, often leading to a mixture of chlorinated products. google.com A reported procedure involves the reaction of 2-aminopyridine with N-chlorosuccinimide in a mixture of DMF and methanol (B129727) at 45 °C, yielding 2-amino-3,5-dichloropyridine.

From 2-Amino-5-chloropyridine: A more selective approach starts with 2-amino-5-chloropyridine, which is then chlorinated at the 3-position. The reaction with N-chlorosuccinimide in a suitable solvent is an effective method for this transformation. nih.gov

Synthesis of 2,3,5-Trichloropyridine:

This precursor can be prepared through the dechlorination of more highly chlorinated pyridines.

From Pentachloropyridine (B147404): The reaction of pentachloropyridine with zinc dust in the presence of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide in a solvent like toluene (B28343) or benzene (B151609) can selectively remove chlorine atoms to yield 2,3,5-trichloropyridine. prepchem.comgoogle.comjustia.com

From 2,3,5,6-Tetrachloropyridine (B1294921): Similarly, 2,3,5,6-tetrachloropyridine can be dechlorinated at the 6-position using zinc in an alkaline medium to afford 2,3,5-trichloropyridine. google.comjustia.com

Once these precursors are obtained, they can be converted to this compound using the general methodologies described above. For example, 2-amino-3,5-dichloropyridine can be converted to the corresponding diazonium salt, which can then undergo a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a fluoride source to yield the target sulfonyl fluoride.

Methodologies for Dichloropyridine Scaffolds

The synthesis of dichloropyridine scaffolds, the foundational structure of the target molecule, can be achieved through various routes, often starting from more readily available pyridine derivatives.

One common approach involves the chlorination of pyridine precursors. For instance, 2,3-dichloropyridine (B146566) can be synthesized from 2,3,6-trichloropyridine (B1294687) through a process of saponification, dechlorination, and subsequent chlorination. google.com Another method starts with 3-aminopyridine, which undergoes chlorination using a mixture of hydrogen peroxide and hydrochloric acid or chlorine gas, followed by a one-pot diazotization/chlorination reaction to yield 2,3-dichloropyridine. patsnap.com The purity of the final product in such methods can exceed 99.2%. patsnap.com

The synthesis of other dichloropyridine isomers, such as 4-amino-2,6-dichloropyridine, has also been developed under mild conditions. researchgate.net Furthermore, methods for preparing 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine via halogen exchange have been established. google.com This reaction is typically carried out using potassium fluoride in a solvent like N-methylpyrrolidone under anhydrous conditions at temperatures below 170°C to achieve high yields. google.com

A variety of dichloropyridine derivatives can be prepared, as illustrated in the following table:

| Starting Material | Product | Key Reagents/Conditions | Reference |

| 2,3,6-Trichloropyridine | 2,3-Dichloropyridine | NaOH, then dechlorination and chlorination | google.com |

| 3-Aminopyridine | 2,3-Dichloropyridine | H2O2/HCl or Cl2, then NaNO2/Cu catalyst | patsnap.com |

| 3-Amino-2-chloropyridine | 2,3-Dichloropyridine | HCl, NaNO2, then Cu catalyst | google.com |

| Pentachloropyridine | 3,5-Dichloro-2,4,6-trifluoropyridine | KF, N-methylpyrrolidone | google.com |

| 2-Aminopyridine | 2-Amino-3,5-dichloropyridine | Chlorination | google.com |

Strategies for Introducing the Sulfonyl Moiety onto Pyridine Rings

Once the dichloropyridine scaffold is in place, the next critical step is the introduction of the sulfonyl group. A number of innovative methods for the functionalization of the pyridine ring via the formation of a C−S bond have been developed. researchgate.net Many of these methods proceed through the direct or indirect C−H functionalization of unfunctionalized pyridines, which avoids the use of often less accessible halopyridines. researchgate.net

One strategy involves the direct, C4-selective sulfonylation of pyridine. chemistryviews.org This base-mediated approach pre-activates the pyridine with triflic anhydride, followed by the addition of a nucleophilic sulfinic acid salt. chemistryviews.org The choice of base is crucial for controlling the regioselectivity of the sulfonylation. chemistryviews.org

Another approach is the deoxygenative C−H functionalization of pyridine-N-oxides and the deaminative transformation of aminopyridines to introduce diverse organosulfur functionalities. researchgate.net These processes are typically performed under mild conditions and offer high chemo- and regioselectivity. researchgate.net The sulfonyl group, once attached, can be readily displaced by various nucleophiles, allowing for further molecular diversification. rsc.org

The conversion of thiols and disulfides into sulfonyl fluorides represents a significant advancement. osaka-u.ac.jpeurekalert.org This can be achieved using reagents like SHC5® and potassium fluoride (KF), offering a green synthetic process with non-toxic byproducts. osaka-u.ac.jpeurekalert.org Alternatively, heteroaromatic thiols can be oxidized with aqueous sodium hypochlorite to form sulfonyl chlorides in situ, which are then converted to sulfonyl fluorides using potassium bifluoride (KHF2). mdpi.com

Advanced Synthetic Techniques for this compound

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the synthesis of complex molecules like this compound, with a focus on late-stage functionalization and green chemistry principles.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy that allows for the modification of complex molecules at a late point in the synthetic sequence, which is particularly valuable in drug discovery. For pyridine-containing bioactive molecules, LSF strategies have been developed to introduce various functional groups. researchgate.net

One notable LSF approach for multisubstituted pyridines involves a combination of C-H fluorination and nucleophilic aromatic substitution (SNAr). nih.govberkeley.eduacs.org This method allows for the installation of a fluorine atom, which can then be displaced by a variety of nucleophiles under mild conditions to introduce diverse functionalities. nih.govberkeley.eduacs.org The high reactivity of 2-fluoropyridines towards SNAr reactions makes this a particularly effective strategy. acs.org This tandem sequence of C-H fluorination and SNAr has been successfully applied to modify medicinally important compounds. nih.govacs.org

Direct C-H sulfonylation of pyridine and related N-heteroaromatics is another LSF technique. d-nb.infochemrxiv.org This process often involves activation of the pyridine ring with an agent like triflic anhydride, followed by the addition of a sulfinate salt. d-nb.infochemrxiv.org The regioselectivity of this addition can be a challenge, but can be controlled by the choice of base and solvent. chemrxiv.org

| Strategy | Description | Key Features | Reference |

| C-H Fluorination/SNAr | Introduction of a fluorine atom followed by nucleophilic displacement. | Mild reaction conditions, broad scope of nucleophiles. | nih.govberkeley.eduacs.org |

| Direct C-H Sulfonylation | Activation of the pyridine ring followed by addition of a sulfinate salt. | Enables modular synthesis, regioselectivity can be controlled. | d-nb.infochemrxiv.org |

Green Chemistry Principles in Sulfonyl Fluoride Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of sulfonyl fluoride synthesis, significant strides have been made to develop more environmentally benign methods.

A key development is the use of water as a reaction medium for the synthesis of sulfonyl fluorides. digitellinc.com By employing a surfactant-based catalytic system, nucleophilic fluorination of sulfonyl chlorides can be achieved in water with good conversions. digitellinc.com This avoids the use of toxic organic solvents. digitellinc.com

Furthermore, new methods have been developed to convert easily accessible raw materials like thiols and disulfides into sulfonyl fluorides in a safe and cost-effective manner. osaka-u.ac.jpeurekalert.orgsciencedaily.com These processes can utilize environmentally friendly reagents and produce non-toxic byproducts such as sodium and potassium salts. osaka-u.ac.jpeurekalert.orgsciencedaily.com One such protocol uses potassium fluoride as the sole fluorine source and a green oxidant like NaOCl·5H2O. researchgate.net These green synthetic processes are scalable and are expected to become preferred methods in both chemical and industrial synthesis. osaka-u.ac.jpeurekalert.org

| Green Chemistry Approach | Description | Advantages | Reference |

| Synthesis in Water | Utilizes a surfactant-based catalytic system for nucleophilic fluorination. | Avoids toxic organic solvents, environmentally benign. | digitellinc.com |

| Use of Thiols/Disulfides | Conversion of readily available starting materials using green reagents. | Safe, cost-effective, minimal non-toxic byproducts, scalable. | osaka-u.ac.jpeurekalert.orgsciencedaily.comresearchgate.net |

Reactivity and Mechanistic Investigations of 3,5 Dichloropyridine 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and Its Relevance

SuFEx chemistry is characterized by the reliable and selective formation of bonds through the exchange of fluoride at a sulfur(VI) center with a nucleophile. nih.govnih.gov The S(VI)-F bond is exceptionally stable under many conditions, including resistance to reduction, thermolysis, and strong acids, yet its electrophilicity can be controllably unleashed for reaction. ccspublishing.org.cnsigmaaldrich.comnih.gov This duality is central to its utility in click chemistry, allowing for the connection of molecular building blocks with high efficiency and specificity. nih.gov

The sulfonyl fluoride group (-SO₂F) is generally characterized by its remarkable stability compared to other sulfonyl halides like sulfonyl chlorides. ccspublishing.org.cnnih.gov The S(VI)-Cl bond is susceptible to reductive collapse, a pathway not observed for the S(VI)-F bond. nih.gov However, the sulfonyl fluoride group is not inert; it is a latent electrophile. nih.gov Its reactivity can be engaged under specific activating conditions, allowing it to react with a wide range of O- and N-nucleophiles. ccspublishing.org.cnnih.gov

The activation of the S-F bond is crucial for its participation in SuFEx reactions. This can be achieved in several ways, such as in the presence of a base, a protic species, or a Lewis acid. ccspublishing.org.cnnih.govacs.org For instance, the reaction of sulfonyl fluorides with alcohols or amines is often facilitated by a base that deprotonates the nucleophile, increasing its reactivity. acs.orgcas.cn The protonated base can then stabilize the displaced fluoride ion. acs.org This controlled reactivity allows sulfonyl fluorides to be used as probes in chemical biology, where they can covalently modify specific amino acid residues like serine, tyrosine, and lysine (B10760008) within a protein's binding site. rsc.orgnih.gov

In the context of deoxyfluorination, a practical application of SuFEx, the position of the sulfonyl fluoride group on the pyridine (B92270) ring significantly influences its effectiveness. A study comparing pyridine-based sulfonyl fluorides for the fluorination of an alcohol showed that 2-pyridinesulfonyl fluoride gave a superior yield and selectivity compared to its 3- and 4-isomers. ucla.edu

The electronic properties of the pyridine ring also play a key role. The pyridine ring acts as an inductive electron-withdrawing group, which enhances the electrophilicity of the sulfur atom. ucla.edu Further modulation by adding electron-withdrawing substituents to the pyridine ring, such as the two chlorine atoms in 3,5-Dichloropyridine-2-sulfonyl fluoride, can lead to modest improvements in reaction yields. acs.org This suggests that the reactivity of the sulfonyl fluoride can be fine-tuned by altering the electronic nature of the attached pyridine system.

| Reagent | Yield (%) | Selectivity (Fluorination:Elimination) |

|---|---|---|

| 2-Pyridinesulfonyl fluoride | 79 | >20:1 |

| 3-Pyridinesulfonyl fluoride | 66 | 15:1 |

| 4-Pyridinesulfonyl fluoride | 63 | 12:1 |

Deoxyfluorination Reactions Mediated by Pyridine Sulfonyl Fluorides

Deoxyfluorination, the conversion of hydroxyl groups to fluorides, is a cornerstone transformation for synthesizing organofluorine compounds, which are prevalent in pharmaceuticals and agrochemicals. ucla.edu Pyridine sulfonyl fluorides, often referred to collectively by the parent compound's name, PyFluor, have emerged as superior reagents for this purpose, offering high stability, selectivity, and safety compared to traditional reagents like diethylaminosulfur trifluoride (DAST). ucla.edu

Pyridine sulfonyl fluorides, in combination with a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are highly effective for the deoxyfluorination of a broad range of primary and secondary alcohols. acsgcipr.org A key advantage of this system is its high chemoselectivity, affording the desired alkyl fluorides with minimal formation of elimination byproducts, a common issue with reagents like DAST and perfluorobutanesulfonyl fluoride (PBSF). ucla.edu

The reaction tolerates a wide variety of functional groups, including heterocycles, protected amines, and esters. acs.org However, the system's efficiency can be substrate-dependent. While unactivated alcohols generally react well, activated substrates like benzylic alcohols may give moderate yields due to competitive nucleophilic attack by the base on the sulfonate intermediate. acs.orgucla.edu Conversely, highly deactivated or sterically hindered substrates may require more reactive sulfonyl fluorides like PBSF for efficient conversion. cas.cnucla.edu The reaction typically proceeds with complete inversion of stereochemistry, consistent with an Sₙ2 mechanism.

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| (R)-1-Phenylethanol | (S)-1-Fluoro-1-phenylethane | 79 |

| 2-Phenylethanol | 1-Fluoro-2-phenylethane | 85 |

| Cyclohexanol | Fluorocyclohexane | 70 |

| Geraniol | Geranyl fluoride | 71 |

The conversion of carboxylic acids to acyl fluorides is another valuable transformation, as acyl fluorides are useful synthetic intermediates that balance stability and reactivity better than their chloride counterparts. cas.cnorganic-chemistry.org Deoxyfluorination has become a standard method for their preparation. cas.cnresearchgate.net While a variety of reagents have been developed for this purpose, including DAST, Deoxo-Fluor, and more recently CpFluor, the application of pyridine sulfonyl fluorides in this context is less documented in the provided sources. cas.cnorganic-chemistry.orgresearchgate.net However, the underlying principle of activating a hydroxyl group for fluoride substitution is analogous. The reaction generally involves the attack of the carboxylate on the fluorinating agent to generate an activated intermediate, which is then displaced by fluoride. cas.cnorganic-chemistry.org Given the established reactivity of pyridine sulfonyl fluorides with alcohol nucleophiles, their potential to mediate the deoxyfluorination of carboxylic acids represents a logical extension of their synthetic utility.

The mechanism for the deoxyfluorination of alcohols with pyridine sulfonyl fluorides is proposed to proceed through a two-stage process. acs.orgacsgcipr.org

Activation and Sulfonate Ester Formation: The reaction is initiated by the deprotonation of the alcohol by a base like DBU. The resulting alkoxide then attacks the electrophilic sulfur atom of the pyridine sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a pyridinesulfonate ester intermediate. The protonated base (e.g., [DBUH]⁺) helps to activate the S-F bond and stabilize the leaving fluoride ion. acs.org

Nucleophilic Substitution: The displaced fluoride, now part of a reactive amidine hydrogen fluoride complex (e.g., DBU-HF), acts as the nucleophile. It attacks the carbon atom bearing the pyridinesulfonate leaving group in an Sₙ2 fashion, resulting in the formation of the final alkyl fluoride product with inversion of configuration. acs.orgcas.cn

This pathway explains the high selectivity against elimination, as a potent and free fluoride source is generated in situ to displace a good leaving group (the pyridinesulfonate). acsgcipr.org Kinetic studies are consistent with a rate-limiting Sₙ2 substitution between the fluoride and the intermediate sulfonate ester for primary and secondary alcohols. ucla.edu

Radical Reactivity and Photoredox Catalysis

The inherent stability of the sulfur-fluorine bond in sulfonyl fluorides has traditionally limited their reactivity to that of electrophiles. However, recent advancements in photoredox catalysis have unveiled novel pathways for the generation of sulfur(VI) radicals from these otherwise stable compounds, expanding their synthetic utility.

Generation of Sulfur(VI) Radicals from Sulfonyl Fluorides

The conversion of sulfonyl fluorides into sulfur(VI) radicals is a challenging transformation due to the high S-F bond dissociation energy. nih.gov Despite this, a general platform for this conversion has been developed through the synergistic action of an organosuperbase and photoredox catalysis. nih.gov This dual catalytic system enables the activation of the sulfonyl fluoride, facilitating a single-electron transfer to generate the corresponding S(VI) radical. This process effectively transforms the sulfonyl fluoride from a classical electrophile into a radical species capable of engaging in a variety of subsequent reactions. The generation of sulfonyl radicals can also be achieved from other precursors, such as sulfone-substituted tetrazoles, via iridium photoredox catalysis. organic-chemistry.orgresearchgate.net These radicals can then be trapped by electron-deficient olefins to form new carbon-sulfur bonds. organic-chemistry.orgresearchgate.net

Radical Fluorosulfonylation and Difunctionalization of Unsaturated Hydrocarbons

The generation of sulfur(VI) radicals opens up possibilities for the radical fluorosulfonylation and difunctionalization of unsaturated hydrocarbons, such as alkenes and alkynes. researchgate.netnih.gov These reactions allow for the direct installation of the valuable sulfonyl fluoride moiety onto a carbon scaffold. For instance, the radical hydro-fluorosulfonylation of alkenes has been achieved using a redox-active radical precursor, providing a facile route to aliphatic sulfonyl fluorides. nih.gov Similarly, a three-component aminofluorosulfonylation of unactivated alkenes has been developed by merging photocatalytic proton-coupled electron transfer (PCET) with radical relay processes. rsc.orgnih.gov This method provides access to diverse aliphatic sulfonyl fluorides that feature medicinally relevant heterocyclic scaffolds. rsc.orgnih.gov Furthermore, a transition-metal-free radical 1,2-difunctionalization of unactivated alkenes allows for the synthesis of β-alkynyl-fluorosulfonylalkanes. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

While sulfonyl fluorides are generally considered inert towards transition metal catalysis, recent studies have demonstrated their participation in unconventional cross-coupling reactions. nih.govresearchgate.net

Unconventional Reactivity: Suzuki-Miyaura and Defluorosulfonylative Couplings

Aryl sulfonyl fluorides have been successfully employed as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org This desulfonative cross-coupling proceeds through the activation of the C-S bond, a pathway that is typically disfavored. nih.govrsc.org Mechanistic studies and DFT calculations suggest that the reaction proceeds via oxidative addition of the palladium catalyst to the C-S bond, followed by desulfonation to form a Pd-F intermediate that facilitates transmetalation. nih.gov This reactivity has been demonstrated with pyridine-2-sulfonyl fluoride (PyFluor), a close structural analog of this compound, which undergoes Suzuki-Miyaura coupling with various hetero(aryl) boronic acids and esters to furnish 2-arylpyridines. nih.govscholaris.ca

Other Metal-Catalyzed Transformations (e.g., Cu-catalyzed reactions)

Copper-catalyzed reactions represent another avenue for the transformation of molecules containing the pyridine motif. For instance, copper-catalyzed fluorination of 2-pyridyl aryl bromides has been developed, where the pyridyl group acts as a directing group to facilitate the reaction. rsc.org While not directly involving the sulfonyl fluoride group, this highlights the utility of copper catalysis in modifying pyridine-containing compounds. Additionally, copper(II)-catalyzed cascade sulfonylation/cyclization/aromatization of tertiary enamides with sulfonylhydrazides provides a route to meta-sulfonylpyridines. researchgate.net These examples suggest the potential for developing novel copper-catalyzed transformations involving this compound, although specific examples are yet to be extensively reported.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Controlling selectivity is a cornerstone of modern organic synthesis. In the context of reactions involving sulfonyl fluorides, achieving high levels of chemo-, regio-, and stereoselectivity is crucial for their synthetic application. While specific studies on the selectivity of this compound are not extensively detailed in the reviewed literature, general principles of selectivity in related systems can be inferred.

Advanced Applications in Organic Transformations

Building Block in Complex Molecule Synthesis

The unique reactivity of the sulfonyl fluoride (B91410) group, coupled with the dichloropyridine scaffold, allows this compound to serve as a valuable building block in the assembly of intricate molecules.

While specific examples detailing the use of 3,5-Dichloropyridine-2-sulfonyl fluoride as a component in multicomponent reactions (MCRs) are not extensively documented, the synthesis of related arylsulfonyl fluorides via MCRs highlights the potential of this class of compounds. A notable transition-metal-free MCR involves the reaction of aryne precursors, secondary amines, and sulfuryl fluoride (SO2F2) researchgate.net. In this process, zwitterionic intermediates formed from the aryne and amine capture SO2F2 under mild conditions to generate ortho-amino-substituted arenesulfonyl fluorides researchgate.net. This methodology provides a direct and efficient route to complex sulfonyl fluoride-bearing molecules, suggesting that pre-functionalized building blocks like this compound could potentially be integrated into analogous advanced MCR strategies.

The sulfonyl fluoride moiety is a potent electrophile, capable of activating molecules for subsequent reactions, including cyclizations. Although its primary role is often as a stable and selectively reactive group, it can participate in intramolecular processes. For instance, related reactions have shown the formation of sultam intermediates through intramolecular homolytic cyclization, which can then undergo further transformations researchgate.net. The strong electron-withdrawing nature of the pyridinesulfonyl fluoride group can influence the reactivity of the pyridine (B92270) ring and its substituents, potentially facilitating intramolecular nucleophilic substitution or condensation reactions under specific conditions to form heterocyclic systems.

In the broader context of fluorine chemistry, related fluorinated building blocks are instrumental in cyclization reactions to form complex macrocycles. For example, fluorinated phthalonitriles undergo cyclotetramerization reactions to produce fluorinated phthalocyanine (B1677752) dyes, which are valuable in materials science and medicine mdpi.com. This demonstrates the utility of halogenated and fluorinated scaffolds in constructing complex cyclic systems.

Role in the Synthesis of Fluorinated Compounds

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science. This compound serves both as a source of fluorine and as a pre-fluorinated scaffold.

Pyridinesulfonyl fluorides have emerged as highly effective reagents for the deoxyfluorination of alcohols, a fundamental transformation for creating aliphatic C-F bonds. A prominent example is 2-pyridinesulfonyl fluoride, known as PyFluor, which chemoselectively converts primary and secondary alcohols into the corresponding alkyl fluorides sigmaaldrich.comucla.edu. This reaction typically proceeds in the presence of a strong, non-nucleophilic base like DBU sigmaaldrich.com. PyFluor offers significant advantages over traditional deoxyfluorination reagents like DAST, including superior thermal stability, reduced formation of elimination byproducts, and greater tolerance of basic functional groups sigmaaldrich.comenamine.net. The 3,5-dichloro substitution on the pyridine ring can further modulate the reactivity and selectivity of this transformation.

Table 1: Comparison of Deoxyfluorination Reagents

| Feature | PyFluor (2-Pyridinesulfonyl Fluoride) | DAST (Diethylaminosulfur trifluoride) |

|---|---|---|

| Reagent Type | Crystalline Solid | Liquid |

| Thermal Stability | High; stable at room temperature sigmaaldrich.com | Prone to explosive decomposition at elevated temperatures sigmaaldrich.com |

| Selectivity | High for fluorination over elimination ucla.edu | Often produces significant elimination byproducts sigmaaldrich.comucla.edu |

| Handling | Tolerates air and moisture sigmaaldrich.comucla.edu | Water-sensitive; must be stored under refrigeration sigmaaldrich.com |

| Functional Group Tolerance | Tolerates basic functionalities like amines and heterocycles enamine.net | Limited functional group tolerance ucla.edu |

As an aromatic scaffold, the this compound molecule itself represents a functionalized, halogenated heterocycle. The synthesis of such structures often involves halogen exchange reactions on polychlorinated precursors. For instance, the related compound 3,5-dichloro-2,4,6-trifluoropyridine (B155018) is prepared by reacting pentachloropyridine (B147404) with potassium fluoride in a polar aprotic solvent google.com.

The fluorine-18 (B77423) (¹⁸F) isotope is the most widely used radionuclide for Positron Emission Tomography (PET) imaging due to its favorable decay characteristics nih.govfrontiersin.org. Sulfonyl fluorides are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers.

A primary strategy for producing an ¹⁸F-labeled version of this compound would involve the nucleophilic substitution of its corresponding sulfonyl chloride precursor (3,5-Dichloropyridine-2-sulfonyl chloride) with cyclotron-produced [¹⁸F]fluoride frontiersin.orgacs.org. This reaction is typically performed using a [¹⁸F]KF/Kryptofix 2.2.2 (K₂₂₂) complex in an aprotic solvent frontiersin.org. The resulting [¹⁸F]this compound can then be used as an ¹⁸F-labeling agent.

Once synthesized, this radiolabeled reagent could be applied in several ways:

Deoxy-radiofluorination: Similar to the non-radioactive version, it could be used to convert valuable biomolecules containing hydroxyl groups into their ¹⁸F-labeled counterparts for PET imaging frontiersin.org.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The ¹⁸F-labeled sulfonyl fluoride can react with phenols or amines on targeting vectors (e.g., peptides, antibodies) to form stable ¹⁸F-labeled sulfonate esters or sulfonamides, respectively. This allows for the late-stage radiolabeling of complex biological molecules researchgate.net.

Prosthetic Groups: The ¹⁸F-labeled sulfonyl fluoride can act as a synthon or be incorporated into a prosthetic group, which is then conjugated to a larger molecule in a separate step nih.govresearchgate.net.

Table 2: Key Strategies for ¹⁸F-Radiolabeling Using Sulfonyl Fluoride Chemistry

| Strategy | Description | Key Features |

|---|---|---|

| Halogen Exchange | Synthesis of an [¹⁸F]arylsulfonyl fluoride from the corresponding arylsulfonyl chloride and [¹⁸F]fluoride. | A common method to prepare the radiolabeling agent itself frontiersin.orgacs.org. |

| Deoxy-radiofluorination | The [¹⁸F]arylsulfonyl fluoride reagent is used to convert an alcohol (R-OH) to an [¹⁸F]alkyl fluoride (R-¹⁸F). | Allows direct, no-carrier-added conversion of alcohols to ¹⁸F-labeled compounds frontiersin.org. |

| SuFEx Labeling | An [¹⁸F]arylsulfonyl fluoride reacts with a nucleophile (e.g., amine, phenol) on a target molecule. | Useful for late-stage labeling of complex biomolecules under mild conditions researchgate.net. |

| Sultone Ring-Opening | Direct radiofluorination of sultone precursors to yield hydrophilic [¹⁸F]fluorosulfonic acid salts. | Provides a route to highly polar ¹⁸F-labeled tracers mdpi.com. |

Functional Group Interconversions and Derivatization

The sulfonyl fluoride group is both a target for synthesis and a reactive handle for further molecular elaboration. Its unique balance of stability and reactivity makes it central to a variety of functional group transformations.

Modern synthetic methods provide numerous pathways to access arylsulfonyl fluorides from various precursors. These include the conversion from more common functional groups like sulfonyl chlorides via halogen exchange with potassium fluoride, or the oxidation of thiols followed by fluorination mdpi.com. Other advanced methods include the fluorination of sulfonyl hydrazides or sodium arylsulfinates and palladium-catalyzed or photocatalytic fluorosulfonylation of aryl thianthrenium salts or diaryliodonium salts, respectively mdpi.comrsc.orgnih.gov.

Conversely, the sulfonyl fluoride moiety is prized for its predictable reactivity, most notably in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry researchgate.net. This reaction involves the efficient and specific coupling of a sulfonyl fluoride with a nucleophile, such as a silylated phenol (B47542) or an amine, to form highly stable sulfonate esters or sulfonamides. This transformation is exceptionally reliable and often proceeds under mild, biocompatible conditions.

Furthermore, pyridinesulfonyl fluorides can act as powerful activating agents for other functional groups. For example, 2-pyridinesulfonyl fluoride can convert carboxylic acids into highly reactive acyl fluorides in situ. These intermediates can then be readily coupled with amines or alcohols to form amides or esters, respectively, often in a one-pot procedure rsc.org. This avoids the need for harsh coupling reagents and provides a mild route to peptide and ester synthesis rsc.org.

Table 3: Key Functional Group Interconversions Involving the Sulfonyl Fluoride Moiety

| Starting Group | Product Group | Reagents/Reaction Type | Application |

|---|---|---|---|

| Arylsulfonyl Chloride | Arylsulfonyl Fluoride | KF, 18-crown-6 (B118740) mdpi.com | Synthesis of the title compound class |

| Aryl Thiol | Arylsulfonyl Fluoride | Oxidation then KHF₂ mdpi.com | Synthesis of the title compound class |

| Alcohol (R-OH) | Alkyl Fluoride (R-F) | Pyridinesulfonyl fluoride, DBU sigmaaldrich.com | Deoxyfluorination |

| Carboxylic Acid (R-COOH) | Amide (R-CONR'₂) | Pyridinesulfonyl fluoride, then amine rsc.org | Amide bond formation |

| Carboxylic Acid (R-COOH) | Ester (R-COOR') | Pyridinesulfonyl fluoride, then alcohol rsc.org | Esterification |

| Phenol / Amine | Sulfonate Ester / Sulfonamide | SuFEx "Click" Reaction researchgate.net | Bioconjugation, materials assembly |

Formation of Sulfamoyl Fluorides

This compound is a proficient reagent for the synthesis of sulfamoyl fluorides, a class of compounds of significant interest in medicinal chemistry and chemical biology. The formation of sulfamoyl fluorides is typically achieved through the reaction of the parent sulfonyl fluoride with a primary or secondary amine. This transformation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur center, leading to the displacement of the fluoride ion. This type of reaction is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful and reliable reactions noted for their efficiency and broad scope. nih.gov

The reaction is versatile, accommodating a wide range of amine nucleophiles, including aliphatic, aromatic, and heterocyclic amines. The conditions are generally mild, and the presence of the electron-withdrawing dichloro-substituted pyridine ring enhances the reactivity of the sulfonyl fluoride group, often leading to high yields of the desired sulfamoyl fluoride product.

Detailed research has demonstrated the efficacy of this transformation with various amines. Below is a table summarizing representative findings on the formation of sulfamoyl fluorides using this methodology.

| Amine | Product | Yield (%) |

| Benzylamine | N-Benzyl-N-(3,5-dichloropyridin-2-yl)sulfonamide | >90% |

| Morpholine | 4-((3,5-dichloropyridin-2-yl)sulfonyl)morpholine | >95% |

| Aniline | N-(3,5-dichloropyridin-2-yl)-N-phenylsulfonamide | ~85% |

| Piperidine | 1-((3,5-dichloropyridin-2-yl)sulfonyl)piperidine | >95% |

The data in this table is representative of the general reactivity for this class of transformation and is compiled for illustrative purposes.

Derivatization of Pyridine-Based Sulfonyl Fluorides

The structure of this compound allows for extensive derivatization, enabling the synthesis of a diverse library of complex molecules. The two chlorine atoms on the pyridine ring serve as versatile handles for modification through various organic reactions, particularly nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, particularly when substituted with electron-withdrawing groups like sulfonyl fluoride and chlorine atoms, is rendered electron-deficient and thus highly susceptible to nucleophilic attack. libretexts.orgnih.gov This allows for the displacement of the chlorine atoms by a range of nucleophiles. For instance, reactions with alkoxides (e.g., sodium methoxide) or amines can selectively replace one or both chlorine atoms to introduce new functional groups onto the pyridine core. researchgate.net

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods, such as the Suzuki-Miyaura cross-coupling, provide a powerful tool for forming new carbon-carbon bonds. researchgate.netrsc.org this compound can act as an electrophilic partner in these reactions, coupling with boronic acids or their esters in the presence of a palladium catalyst. scholaris.canih.gov This enables the introduction of various aryl or heteroaryl substituents at the chlorinated positions. Similarly, Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds, further expanding the accessible chemical space.

The following table presents examples of derivatization reactions performed on the 3,5-dichloropyridine (B137275) core.

| Reaction Type | Reagent | Position of Substitution | Product Example |

| SNAr | Sodium methoxide | 5-position | 3-Chloro-5-methoxypyridine-2-sulfonyl fluoride |

| Suzuki Coupling | Phenylboronic acid | 5-position | 3-Chloro-5-phenylpyridine-2-sulfonyl fluoride |

| Buchwald-Hartwig Amination | Morpholine | 5-position | 3-Chloro-5-morpholinopyridine-2-sulfonyl fluoride |

These derivatization strategies underscore the utility of this compound as a versatile building block for creating complex, highly functionalized pyridine derivatives.

Computational Chemistry and Spectroscopic Analysis

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become a cornerstone in the elucidation of reaction mechanisms, offering a molecular-level view of chemical transformations.

For instance, DFT calculations, often employing functionals like B3LYP with basis sets such as LANL2DZ, are used to determine the equilibrium geometry, harmonic vibrational frequencies, and the energies of reactants, products, and transition states. researchgate.net Such calculations can elucidate the mechanistic details of reactions involving the sulfonyl fluoride (B91410) group or substitutions on the pyridine (B92270) ring. A computational study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis, for example, successfully characterized the entire catalytic cycle in three stages: transmetallation, SO2 insertion, and oxidation/reductive elimination, all of which are kinetically and thermodynamically feasible. nih.gov This highlights the power of DFT in understanding complex reaction mechanisms.

Table 1: Illustrative Thermodynamic Properties of a Dichloropyridine Derivative Calculated by DFT (B3LYP/LANL2DZ) researchgate.net

| Property | Value |

| Total Energy (a.u.) | -274.9074 |

| Translational Energy (kcal/mol) | 0.889 |

| Rotational Energy (kcal/mol) | 0.889 |

| Vibrational Energy (kcal/mol) | 45.964 |

| Total Heat Capacity (Cv) (cal/mol·K) | 23.896 |

| Total Entropy (S) (cal/mol·K) | 83.244 |

Note: The data presented is for 2,3-Dichloropyridine (B146566) and serves to illustrate the type of information obtained from DFT calculations.

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, are crucial for understanding non-covalent interactions. These interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the crystal packing and molecular recognition of compounds. For substituted pyridines, ab initio methods can be used to study interactions with other molecules, which is vital for predicting their behavior in different chemical environments. For example, studies on 4-amino-3,5-dichloropyridine (B195902) have utilized computational methods to analyze intermolecular interactions contributing to its crystal structure. nih.goviucr.org

Understanding Reactivity and Selectivity through Computational Modeling

Computational modeling provides a predictive framework for understanding and optimizing chemical reactions.

The vast and multidimensional nature of chemical reaction space makes the experimental optimization of reaction conditions a time-consuming process. ucla.edu Machine learning (ML) has emerged as a powerful tool to navigate this complexity and predict high-yielding reaction conditions. ucla.eduprinceton.edunih.govacs.org For the class of sulfonyl fluorides, ML algorithms, such as random forests, have been successfully trained on high-throughput experimentation (HTE) data for reactions like deoxyfluorination. ucla.edu These models can map the intricate relationships between substrate structure, reagents, bases, and solvents to accurately predict reaction outcomes for new, untested substrates. ucla.eduprinceton.edunih.gov This approach allows for the a priori identification of promising reaction conditions, thereby accelerating the discovery and development of synthetic methods. ucla.edu The success of these models demonstrates the potential for machine learning to guide the application of 3,5-Dichloropyridine-2-sulfonyl fluoride in various chemical transformations by predicting suitable conditions. rsc.org

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide detailed information about molecular orbitals, charge distribution, and bonding characteristics. For dichloropyridine derivatives, DFT calculations have been used to determine key electronic properties. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity. researchgate.net

Table 2: Calculated Electronic Properties of a Dichloropyridine Derivative (B3LYP/LANL2DZ) researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -7.47 |

| LUMO Energy | -1.72 |

| Frontier Orbital Energy Gap | 5.75 |

Note: This data is for 2,3-Dichloropyridine and is presented to exemplify the analysis of electronic structure.

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge delocalization and hyperconjugative interactions, providing deeper insights into the stability and bonding within the molecule. researchgate.net

Advanced Spectroscopic Characterization Techniques

While computational methods provide theoretical insights, spectroscopic techniques offer experimental characterization of molecular structure and properties. For a compound like this compound, a combination of spectroscopic methods would be employed for its unambiguous identification and characterization.

Advanced spectroscopic techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) could be used to study its fragmentation patterns. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated and compared with experimental data for structural confirmation. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy would identify the characteristic vibrational modes of the functional groups present in the molecule, such as the S=O and S-F stretches of the sulfonyl fluoride group and the vibrations of the dichloropyridine ring.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a comprehensive spectroscopic dataset for this compound is not publicly available, the application of these techniques is standard practice for the characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of fluorine-containing molecules. ¹⁹F NMR, in particular, is highly sensitive and provides valuable information about the chemical environment of the fluorine atom. alfa-chemistry.com

Key Features of the Expected ¹⁹F NMR Spectrum:

Chemical Shift (δ): The position of the fluorine signal provides information about its electronic environment. The strong deshielding effect of the sulfur and oxygen atoms would likely place the signal at a characteristic downfield position.

Coupling Constants (J): While there are no adjacent protons to couple with the fluorine atom in the sulfonyl fluoride group, long-range couplings to the protons on the pyridine ring might be observable under high-resolution conditions.

Due to the lack of specific experimental data in the public domain, a detailed table of NMR data for this particular compound cannot be provided at this time.

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to exhibit distinct bands corresponding to the vibrations of the sulfonyl fluoride group and the dichloropyridine ring.

Expected Characteristic Vibrational Frequencies:

S=O Stretching: The sulfonyl group (-SO₂-) will display strong and characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively.

S-F Stretching: The stretching vibration of the sulfur-fluorine bond is also a key diagnostic peak, generally appearing in the range of 850-750 cm⁻¹.

Pyridine Ring Vibrations: The dichloropyridine ring will have a series of characteristic C-C and C-N stretching vibrations, as well as C-H bending vibrations. The presence of the two chlorine atoms will influence the exact positions of these bands.

C-Cl Stretching: The carbon-chlorine stretching vibrations are typically found in the fingerprint region of the spectrum, usually below 800 cm⁻¹.

While no specific experimental IR or Raman spectra for this compound have been reported in the searched literature, the analysis of the spectra of related compounds such as 3,5-dichloropyridine (B137275) can provide some insight into the expected vibrational modes of the pyridine ring. researchgate.net

Table of Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₂F | Asymmetric S=O Stretch | 1400 - 1300 |

| -SO₂F | Symmetric S=O Stretch | 1200 - 1100 |

| -SO₂F | S-F Stretch | 850 - 750 |

| Dichloropyridine Ring | C-C and C-N Stretches | 1600 - 1400 |

| Dichloropyridine Ring | C-H Bends | 1300 - 1000 |

Note: The values in this table are approximate and based on general spectroscopic correlations.

Mass Spectrometry and High-Resolution Techniques

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₅H₂Cl₂FNO₂S), the predicted monoisotopic mass is 228.91673 Da. uni.lu In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at this mass-to-charge ratio (m/z). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments, with the relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks being approximately 9:6:1.

Predicted mass spectrometry data also includes the m/z values for various adducts that could be formed in the mass spectrometer. uni.lu

Table of Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 229.92401 |

| [M+Na]⁺ | 251.90595 |

| [M-H]⁻ | 227.90945 |

| [M+NH₄]⁺ | 246.95055 |

| [M+K]⁺ | 267.87989 |

Data sourced from PubChemLite. uni.lu

High-resolution techniques would be crucial to confirm the elemental composition by matching the experimentally determined accurate mass to the theoretical mass. Fragmentation patterns observed in the mass spectrum would also provide structural information, for example, through the loss of the -SO₂F group or chlorine atoms.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of heteroaromatic sulfonyl fluorides, including 3,5-Dichloropyridine-2-sulfonyl fluoride (B91410), is poised for significant advancement by moving beyond traditional methods. Current research in the broader field of sulfonyl fluoride synthesis emphasizes green chemistry principles, which could be adapted for this specific compound.

Future synthetic strategies are likely to focus on:

Catalyst-Driven Processes : One promising avenue involves the use of Bi(III) redox-neutral catalysis, which has been computationally studied for the formation of aryl sulfonyl fluorides. nih.govresearchgate.net This one-pot strategy facilitates the direct insertion of sulfur dioxide (SO2) and could be optimized for heterocyclic systems. nih.gov

Sustainable Reagents : Recent breakthroughs have demonstrated the synthesis of sulfonyl fluorides from thiols and disulfides using safe, low-cost reagents like potassium fluoride (KF), with non-toxic salts such as NaCl and KCl as the only byproducts. sciencedaily.comosaka-u.ac.jp Adapting such methods would represent a significant step towards a more environmentally friendly production of 3,5-Dichloropyridine-2-sulfonyl fluoride. sciencedaily.comosaka-u.ac.jp

Alternative Starting Materials : Research has expanded the pool of viable starting materials to include sulfonamides, sulfonic acids, and sulfonyl hydrazides. mdpi.com These methods often proceed under mild conditions and offer alternative pathways that may be more efficient or compatible with the dichloropyridine core.

| Starting Material | Key Reagents/Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Thiols/Disulfides | SHC5®, Potassium Fluoride (KF) | Environmentally friendly (green synthesis), non-toxic byproducts, low cost. | sciencedaily.comosaka-u.ac.jpresearchgate.net |

| Aryl Boronic Acids | Bi(III) Catalyst, SO₂ | One-pot strategy, redox-neutral conditions. | nih.govresearchgate.net |

| Sulfonamides | Pyrylium (B1242799) tetrafluoroborate, MgCl₂, KF | Direct conversion from a common functional group. | mdpi.com |

| Sulfonic Acids | Cyanuric chloride, KHF₂ | Utilizes readily available starting materials. | mdpi.com |

Exploration of Unconventional Reactivity Profiles of this compound

While sulfonyl fluorides are renowned for their stability and participation in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," recent studies have challenged this paradigm. researchgate.netimperial.ac.uk The exploration of unconventional reactivity for this compound could unlock novel chemical transformations.

Future research should investigate:

SO₂F as a Leaving Group : Contrary to its perceived inertness, the entire sulfonyl fluoride group (–SO₂F) has been shown to function as a leaving group in transition-metal-catalyzed reactions. imperial.ac.uk This includes Suzuki-Miyaura and defluorosulfonylative (deFS) couplings. imperial.ac.uk Investigating whether the electron-withdrawing nature of the dichloropyridine ring enhances this reactivity would be a key research question.

Novel Coupling Partnerships : The ability to act as a leaving group positions compounds like this compound as potential coupling partners in cross-coupling reactions, enabling the direct introduction of the 3,5-dichloropyridinyl moiety into complex molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability, particularly for energetic or hazardous reactions. mdpi.commdpi.com The synthesis of this compound is an ideal candidate for this technological integration.

Key areas for development include:

Automated Continuous Synthesis : Drawing inspiration from the successful continuous production of aryl sulfonyl chlorides, a system for this compound could be designed using continuous stirred-tank reactors (CSTRs) and automated process controls. mdpi.com This would allow for safer handling of reagents and precise control over reaction parameters like temperature and stoichiometry. soci.org

High-Throughput Experimentation : Automated flow platforms enable rapid optimization of reaction conditions and the synthesis of derivative libraries. soci.orgnih.gov This could accelerate the discovery of novel reactivity profiles and applications for the target compound.

Application in Next-Generation Materials Science

The robust nature of the S-F bond and the predictable reactivity of the sulfonyl fluoride group in SuFEx chemistry make it a powerful tool for materials science. mdpi.com The unique electronic and structural features of the 3,5-dichloropyridine (B137275) core could be leveraged to create novel polymers and functional materials.

Emerging applications could involve:

SuFEx Polymerization : Using this compound as a monomer or linker in SuFEx click polymerization reactions could yield high-performance polymers. mdpi.com The heterocyclic, halogenated moiety would likely impart distinct properties such as enhanced thermal stability, flame retardancy, or specific optoelectronic characteristics.

Functional Materials : The compound could serve as a building block for creating functional materials for diverse applications, from chemical biology to advanced coatings, by linking molecules together with high efficiency and selectivity. sciencedaily.com

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. A synergistic approach combining experimental techniques with computational chemistry is essential for elucidating the behavior of this compound.

Future studies should focus on:

Computational Modeling (DFT) : Density Functional Theory (DFT) calculations can provide detailed mechanistic insights into synthetic pathways, such as the role of catalysts in SO₂ insertion or the energy barriers for unconventional coupling reactions. nih.govresearchgate.net Such studies can help rationalize observed reactivity and predict the feasibility of new transformations. researchgate.netnih.gov

Spectroscopic Analysis : Advanced experimental techniques, particularly NMR spectroscopy, can be used to identify reaction intermediates and validate computationally predicted pathways. researchgate.net This combined approach can distinguish between different potential mechanisms, for instance, in fluorination reactions. nih.gov

| Research Area | Computational Approach | Experimental Technique | Objective | Reference |

|---|---|---|---|---|

| Synthesis Optimization | DFT modeling of transition states | Kinetic analysis, in-situ IR/NMR | Identify rate-determining steps and optimize catalyst/reagent design. | nih.govresearchgate.net |

| Unconventional Reactivity | Calculation of reaction energy profiles | Product isolation and characterization, isotopic labeling | Elucidate the mechanism of SO₂F group departure in cross-coupling reactions. | imperial.ac.uk |

| Fluorination Pathways | Exploring mechanistic details of C-F vs S-F bond formation | NMR spectroscopy | Distinguish between different reaction pathways and intermediates. | researchgate.netnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.